1,3-Indandiol, 2-(3-(4-(m-methoxyphenyl)-1-piperazinyl)propyl)-2-phenyl-
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Overview
Description
2-[3-[4-(M-methoxyphenyl)-1-piperazinyl]propyl]-2-phenyl-1,3-indanediol is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and an indanediol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[4-(M-methoxyphenyl)-1-piperazinyl]propyl]-2-phenyl-1,3-indanediol typically involves multiple steps, including the formation of the piperazine ring, the attachment of the methoxyphenyl group, and the construction of the indanediol framework. Common synthetic routes may involve:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Attachment of the Methoxyphenyl Group: This step often involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of methoxyphenyl is coupled with a halogenated precursor.
Construction of the Indanediol Framework: This can be accomplished through Friedel-Crafts acylation followed by reduction and subsequent functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[3-[4-(M-methoxyphenyl)-1-piperazinyl]propyl]-2-phenyl-1,3-indanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes within the structure to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-OH) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-[3-[4-(M-methoxyphenyl)-1-piperazinyl]propyl]-2-phenyl-1,3-indanediol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including its role as a ligand for various receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers investigate its effects on biological systems, including its interaction with enzymes and receptors.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[3-[4-(M-methoxyphenyl)-1-piperazinyl]propyl]-2-phenyl-1,3-indanediol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-[4-(M-methoxyphenyl)-1-piperazinyl]propyl]-2-phenyl-1,3-indanone
- 2-[3-[4-(M-methoxyphenyl)-1-piperazinyl]propyl]-2-phenyl-1,3-indanedione
Uniqueness
2-[3-[4-(M-methoxyphenyl)-1-piperazinyl]propyl]-2-phenyl-1,3-indanediol is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
31805-04-6 |
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Molecular Formula |
C29H34N2O3 |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
2-[3-[4-(3-methoxyphenyl)piperazin-1-yl]propyl]-2-phenyl-1,3-dihydroindene-1,3-diol |
InChI |
InChI=1S/C29H34N2O3/c1-34-24-12-7-11-23(21-24)31-19-17-30(18-20-31)16-8-15-29(22-9-3-2-4-10-22)27(32)25-13-5-6-14-26(25)28(29)33/h2-7,9-14,21,27-28,32-33H,8,15-20H2,1H3 |
InChI Key |
OXKCOEIXUDBCBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CCCC3(C(C4=CC=CC=C4C3O)O)C5=CC=CC=C5 |
Origin of Product |
United States |
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